3-Ethynyltetrahydrofuran-3-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

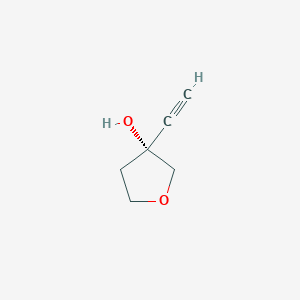

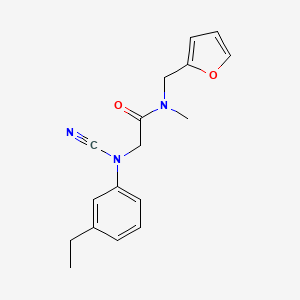

The molecular structure of 3-Ethynyltetrahydrofuran-3-OL is represented by the InChI code1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis

3-Ethynyltetrahydrofuran-3-OL is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound should be stored in a dry place at a temperature between 2-8°C .科学的研究の応用

Synthesis and Chemical Transformations

3-Ethynyltetrahydrofuran-3-OL is involved in various chemical synthesis processes. A significant application is in the synthesis of highly substituted 3-formylfurans via a gold(I)-catalyzed cascade reaction, which is efficient and yields a variety of 3-formylfurans from corresponding symmetric and unsymmetric 1,4-diyn-3-ols (Wang et al., 2014). Another application involves the regio- and stereoselective cross-coupling of tert-propargyl alcohols with bis(trimethylsilyl)acetylene, leading to fluorescent dihydrofuran derivatives (Horita et al., 2007).

Polymerization Catalysis

3-Ethynyltetrahydrofuran-3-OL is also relevant in polymerization catalysis. Group 3 metal catalysts, which include compounds related to 3-ethynyltetrahydrofuran-3-OL, are used for ethylene and α-olefin polymerization and the functionalization of poly(α-olefin) chains (Gromada et al., 2004).

Medicinal Chemistry

In medicinal chemistry, 2,3-Diaryl-5-ethylsulfanylmethyltetrahydrofuran-3-ols, a class of compounds including 3-ethynyltetrahydrofuran-3-OL, have been synthesized and identified as COX-2 inhibitors and cytotoxic agents (Singh et al., 2008).

Plant–Plant Signaling

3-Ethynyltetrahydrofuran-3-OL derivatives are involved in plant-plant signaling. For example, (Z)-3-hexen-1-ol, a related compound, when emitted by green plants, induces the emission of volatile blends that attract natural enemies of herbivores, suggesting a role in indirect plant defense (Ruther & Kleier, 2005).

Safety And Hazards

The safety data sheet for 3-Ethynyltetrahydrofuran-3-OL indicates that it is a hazardous substance . It has the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H227 (combustible liquid) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-ethynyloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKYDLOXSGSJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCOC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyltetrahydrofuran-3-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)